

Application Note: Determination of Sulfadimethoxine Residues in Animal Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Sulfadimethoxine

Cat. No.: B1681780

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **sulfadimethoxine** residues in various animal tissues, including liver, muscle, and kidney. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as **sulfadimethoxine-d6**, is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. This method is suitable for high-throughput screening and quantitative confirmation of **sulfadimethoxine** in food safety and veterinary drug residue monitoring programs.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock. The potential for drug residues to remain in edible animal tissues necessitates reliable and sensitive analytical methods to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing veterinary drug residues due to its high selectivity, sensitivity, and ability to provide structural confirmation.^[1]

This document provides a comprehensive protocol for the determination of **sulfadimethoxine** in animal tissues.

Experimental Protocol

Materials and Reagents

- Standards: **Sulfadimethoxine** and **sulfadimethoxine-d6** (internal standard) certified reference materials.
- Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade).
- Acids: Formic acid (FA) and acetic acid (HOAc).
- Salts and Sorbents: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), sodium acetate (NaOAc), and primary secondary amine (PSA) sorbent.[\[2\]](#)

Standard and Sample Preparation

2.1. Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **sulfadimethoxine** and **sulfadimethoxine-d6** in methanol to prepare individual primary stock solutions. Store at -20°C .[\[2\]](#)
- Working Standard Solutions: Prepare serial dilutions of the **sulfadimethoxine** stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[\[3\]](#)
- Internal Standard Spiking Solution: Prepare a working solution of **sulfadimethoxine-d6** at a concentration of 1 $\mu\text{g/mL}$ in acetonitrile.[\[2\]](#)

2.2. Sample Preparation (QuEChERS Method)[\[2\]](#)[\[4\]](#)

- Homogenization: Homogenize a representative portion of the animal tissue (liver, muscle, or kidney) using a high-speed blender or homogenizer.
- Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Spike with an appropriate volume of the **sulfadimethoxine-d6** internal standard solution.

- Extraction:
 - Add 10 mL of 1% acetic acid in acetonitrile to the tube.[\[4\]](#)
 - Add QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g NaOAc).
 - Shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO_4 , 150 mg PSA).
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Extract Preparation:
 - Transfer a portion of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[\[5\]](#)
 - Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[\[2\]](#)

LC-MS/MS Conditions

3.1. Liquid Chromatography

- LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[\[2\]](#)
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).[\[3\]](#)

- Mobile Phase A: 0.1% Formic acid in water.[1][5]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][5]
- Flow Rate: 0.5 mL/min.[1]
- Injection Volume: 10 µL.[5]
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

3.2. Mass Spectrometry

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: At least two MRM transitions should be monitored for both **sulfadimethoxine** and its internal standard for quantification and confirmation.[5]

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of **sulfadimethoxine** in animal tissues, compiled from various studies.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

Parameter	Setting	Reference
LC Column	C18 reversed-phase	[2][3]
Mobile Phase	Water and Acetonitrile with 0.1% Formic Acid	[1][5]
Ionization Mode	ESI Positive	[1][4]
Analysis Mode	Multiple Reaction Monitoring (MRM)	[1][4]
Sulfadimethoxine MRM Transitions	311 > 156, 311 > 108, 311 > 244	

Table 2: Method Validation Data

Tissue	Linearity Range (ng/mL or ng/g)	Recovery (%)	LOQ (ng/g)	Reference
Bovine Liver	-	53 - 93	5	[4]
Pig Muscle	-	-	-	[6][7]
Pig Liver	-	-	-	[6][7]
Pig Kidney	-	-	-	[6][7]
Fish Fillet	-	-	CC β < 100.4	[8]
Bovine Kidney	10 - 1000	101 (SDM), 111 (AcSDM)	10	[9]
Bovine Liver	10 - 1000	99 (SDM), 115 (AcSDM)	10	[9]

Note: CC β (detection capability) is a measure of the smallest concentration of the analyte that can be detected, identified and/or quantified in a sample with a statistical certainty of 1- β . [8]

Experimental Workflow Diagram



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Caption: Workflow for **sulfadimethoxine** residue analysis in animal tissues.

Conclusion

The described LC-MS/MS method provides a reliable and efficient approach for the determination of **sulfadimethoxine** residues in various animal tissues. The use of a QuEChERS-based sample preparation protocol minimizes sample handling time and solvent consumption, making it suitable for high-throughput laboratories. The incorporation of a stable isotope-labeled internal standard ensures the accuracy and precision of the quantitative results by correcting for matrix-induced signal variations and procedural losses. This method can be readily implemented in food safety and regulatory laboratories for monitoring **sulfadimethoxine** residues in the food supply.

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